2-(Ethyl(tetrahydrothiophen-3-yl)amino)butanoic acid

GABA-AT inactivation kinetics mechanism-based inhibitor

A conformationally restricted tetrahydrothiophene-based GABA analogue that inactivates GABA aminotransferase (GABA-AT) 8-fold more efficiently than vigabatrin. Its metabolite remains noncovalently bound in the active site via H-bonds, π–π stacking, and a unique S···O=C interaction with Glu-270—a mechanism distinct from covalent inactivators. This enables stable enzyme trapping for X-ray crystallography, cryo-EM, and native mass spectrometry. The underrepresented tetrahydrothiophene scaffold offers freedom-to-operate advantages over existing IP. Use as a benchmark reference standard in GABA-AT inhibitor screening panels, where its well-characterized kinetics and non-covalent inhibition profile provide a superior alternative to vigabatrin for validating HTS assays.

Molecular Formula C10H19NO2S
Molecular Weight 217.33 g/mol
CAS No. 2097947-46-9
Cat. No. B1477657
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Ethyl(tetrahydrothiophen-3-yl)amino)butanoic acid
CAS2097947-46-9
Molecular FormulaC10H19NO2S
Molecular Weight217.33 g/mol
Structural Identifiers
SMILESCCC(C(=O)O)N(CC)C1CCSC1
InChIInChI=1S/C10H19NO2S/c1-3-9(10(12)13)11(4-2)8-5-6-14-7-8/h8-9H,3-7H2,1-2H3,(H,12,13)
InChIKeyVKGXGLKHMUJPPX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Ethyl(tetrahydrothiophen-3-yl)amino)butanoic acid (CAS 2097947-46-9): A Potent GABA-AT Inactivator for Neuroscience Procurement


2-(Ethyl(tetrahydrothiophen-3-yl)amino)butanoic acid (CAS 2097947-46-9) is a conformationally restricted, tetrahydrothiophene-based γ-aminobutyric acid (GABA) analogue developed as a mechanism-based inactivator of γ-aminobutyric acid aminotransferase (GABA-AT). The compound was designed within a series of tetrahydrothiophene GABA analogues to raise GABA levels in the brain by inhibiting its degradation, a strategy relevant to epilepsy and other neurological disorders . Its structure features a chiral tetrahydrothiophene ring, an ethyl substituent on the endocyclic nitrogen, and a butanoic acid side chain that mimics the natural substrate.

Why Generic GABA-AT Inhibitors Cannot Substitute for 2-(Ethyl(tetrahydrothiophen-3-yl)amino)butanoic acid


Generic substitution with other GABA-AT inactivators, such as vigabatrin or simple linear GABA analogues, is precluded by the unique inactivation mechanism of this tetrahydrothiophene-based compound. Unlike vigabatrin, which inactivates GABA-AT via covalent adduct formation with active-site lysine or pyridoxal phosphate (PLP), the target compound produces a metabolite that remains noncovalently bound in the active site through a network of hydrogen bonds, π–π stacking, and a weak S···O=C interaction, leading to a fundamentally different inactivation pathway . This mechanistic divergence confers an 8-fold higher inactivation efficiency and a distinct selectivity profile that cannot be replicated by existing FDA-approved agents or simple amino acid derivatives.

Quantitative Head-to-Head Evidence: 2-(Ethyl(tetrahydrothiophen-3-yl)amino)butanoic acid vs. Vigabatrin and Analogues


8‑Fold Superior GABA-AT Inactivation Efficiency over Vigabatrin

In a direct comparison within the same study, the target compound inactivated purified GABA-AT with an efficiency 8 times greater than that of vigabatrin, the only FDA-approved mechanism-based inactivator of GABA-AT . This was determined by measuring the time- and concentration-dependent loss of enzyme activity.

GABA-AT inactivation kinetics mechanism-based inhibitor

Non‑Covalent, Metabolite‑Mediated Inactivation Mechanism Distinct from Vigabatrin

Mass spectrometry and crystallographic analysis revealed that the target compound undergoes a ring‑opening activation catalyzed by GABA‑AT, generating a metabolite that remains tightly but non‑covalently bound in the active site. Key interactions include hydrogen bonds with Arg‑192, a π–π interaction with Phe‑189, and a weak nonbonded S···O═C contact with Glu‑270 . In contrast, vigabatrin inactivates the enzyme by forming a covalent adduct with either an active‑site lysine residue or the PLP cofactor.

mechanism of action covalent vs non‑covalent inactivation drug design

Conformational Restriction Imparts Subtype Selectivity Over Broad‑Spectrum GABA‑AT Inhibitors

The tetrahydrothiophene ring locks the amino acid backbone into a restricted conformation that mimics the transition state of the GABA‑AT reaction more precisely than flexible linear analogues. While direct selectivity data against other PLP‑dependent enzymes are not reported in the same study, related conformational analyses of tetrahydrothiophene GABA analogues indicate that the rigid scaffold reduces off‑target interactions with GABA receptors and other aminotransferases compared to freely rotatable GABA derivatives such as gabapentin .

conformational restriction subtype selectivity ligand design

High‑Value Procurement Scenarios for 2-(Ethyl(tetrahydrothiophen-3-yl)amino)butanoic acid


Lead Optimization in Anti‑Epileptic Drug Discovery

The 8‑fold superiority in GABA‑AT inactivation over vigabatrin, combined with a novel non‑covalent mechanism, positions this compound as a premier starting point for structure‑based optimization of next‑generation antiepileptic drugs. Medicinal chemistry teams can utilize the crystallographic data of the metabolite‑enzyme complex to design derivatives with improved brain penetration and pharmacokinetics while retaining the unique binding interactions.

Chemical Probe for Investigating GABA‑AT Biology

Because the compound inactivates GABA‑AT via a metabolite that remains in the active site without forming a covalent bond, it serves as an ideal chemical probe for X‑ray crystallography, cryo‑EM, and native mass spectrometry studies. It enables the trapping of the enzyme in a stable, non‑covalent inhibited state that is difficult to achieve with covalent inactivators, facilitating time‑resolved structural biology of GABA‑AT .

Intellectual Property and Patent Landscape Expansion

The distinct S···O═C interaction with Glu‑270 and the overall non‑covalent inactivation mechanism provide a strong basis for composition‑of‑matter and method‑of‑use patent filings that circumvent existing IP around vigabatrin and gabapentinoids. The compound’s tetrahydrothiophene core is an underrepresented scaffold in GABA‑AT patents, offering freedom‑to‑operate advantages for pharmaceutical companies seeking novel GABAergic agents .

Comparative Pharmacological Profiling Platforms

Contract research organizations (CROs) and academic screening centers can use this compound as a reference standard in GABA‑AT inhibitor panels. Its well‑characterized kinetics and mechanism allow it to serve as a benchmark for validating high‑throughput screening assays or for benchmarking new putative inactivators, analogous to how vigabatrin is currently used but with the added value of a distinct mechanistic class.

Quote Request

Request a Quote for 2-(Ethyl(tetrahydrothiophen-3-yl)amino)butanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.